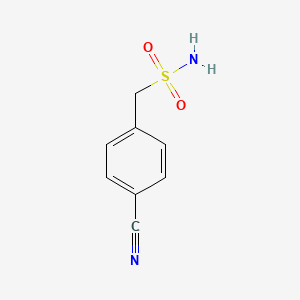

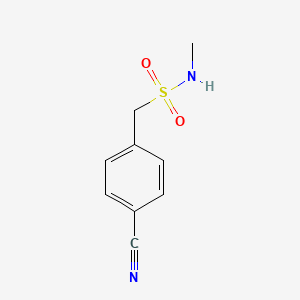

1-(4-cyanophenyl)-N-methylmethanesulfonamide

Descripción general

Descripción

The compound 1-(4-cyanophenyl)-N-methylmethanesulfonamide is a chemical entity that appears to be related to a class of sulfonamide-based inhibitors. These inhibitors are designed to target carbonic anhydrase (CA), a metalloenzyme that plays a crucial role in various physiological processes. The compound is likely to possess a sulfonamide functional group, which is known for its ability to bind to the zinc ion in the active site of CA, thereby inhibiting its activity.

Synthesis Analysis

The synthesis of related N-cyanomethyl aromatic sulfonamides, which may share structural similarities with 1-(4-cyanophenyl)-N-methylmethanesulfonamide, involves the reaction of arylsulfonyl halides with aminoacetonitrile to yield various derivatives with different aryl moieties . This method could potentially be applied to synthesize the compound by using a 4-cyanophenylsulfonyl halide as the starting material.

Molecular Structure Analysis

The molecular structure of 1-(4-cyanophenyl)-N-methylmethanesulfonamide is not explicitly detailed in the provided papers. However, based on the general structure of N-cyanomethylsulfonamides, it can be inferred that the compound would have a cyanomethyl group attached to a sulfonamide moiety, which is further connected to a 4-cyanophenyl group . The presence of the cyanophenyl group suggests potential interactions with the enzyme's active site.

Chemical Reactions Analysis

The chemical reactions involving sulfonamide derivatives can be complex. For instance, the synthesis of 4-hydroxy-5-phenyl-3(2H)-isothiazolone 1,1-dioxide from phenylmethanesulfamide and dimethyl oxalate is a two-stage process that includes the formation of a linear intermediate followed by cyclization . Although this reaction does not directly pertain to 1-(4-cyanophenyl)-N-methylmethanesulfonamide, it provides insight into the reactivity of sulfonamide derivatives under basic conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(4-cyanophenyl)-N-methylmethanesulfonamide are not described in the provided papers. However, the inhibitory activity of similar N-cyanomethylsulfonamides against various isoforms of carbonic anhydrase has been reported. For example, derivatives with 4-nitrophenyl, 4-iodophenyl, and pentafluorophenyl groups have shown moderate inhibitory activity against hCA II with inhibition constants in the nanomolar range . This suggests that the compound may also exhibit inhibitory properties, although its specific activity would need to be empirically determined.

Aplicaciones Científicas De Investigación

Synthesis Method

Mecamylamine can be synthesized through a multistep process involving the reaction of 4-cyanobenzaldehyde with methylamine, followed by oxidation with hydrogen peroxide. The resulting product is purified by recrystallization and characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Mechanism of Action

Mecamylamine acts as a non-competitive antagonist of 1-(4-cyanophenyl)-N-methylmethanimine oxide, which are ligand-gated ion channels that mediate the effects of acetylcholine and other neurotransmitters. By binding to the receptor and blocking its ion channel, Mecamylamine reduces the flow of ions across the cell membrane and inhibits the release of neurotransmitters. This results in a decrease in the activity of the nervous system and a variety of physiological and behavioral effects.

Biochemical and Physiological Effects

Mecamylamine has been shown to have a variety of biochemical and physiological effects, including changes in neurotransmitter release, receptor density, and gene expression. It has been shown to reduce the release of dopamine in the nucleus accumbens, a key brain region involved in reward and motivation, and to decrease the expression of genes involved in synaptic plasticity and neurotrophic signaling. Mecamylamine has also been shown to affect the cardiovascular system, causing a decrease in blood pressure and heart rate.

Mechano-Chromic and Mechano-Enhanced Electrogenerated Chemiluminescence

A compound named tetra [4- (4-cyanophenyl)phenyl]ethene (TCPPE) has been reported to display intense mechano-enhanced electrogenerated chemiluminescence (ECL). This property of TCPPE has been successfully applied as sensitive bi-functional mechanical force reporters in rewritable and optical-recording applications .

Organic Electronics

Triphenylamine/Tetraphenylethylene Substituted 4-Thieno[3,2-b]thiophen-3-ylbenzonitriles, which contain a 4-cyanophenyl group, have been synthesized and their optical and electrochemical properties have been studied. These compounds have been found to be suitable for organic light-emitting diode (OLED) applications. They exhibited mega Stokes shifts and showed positive solvatochromic behavior from blue to orange with increasing solvent polarity and dual emission both at solid-state and in solution .

Ionic Covalent Triazine Frameworks

A series of ionic covalent triazine frameworks (CTFs) bearing charged groups were designed and prepared through ZnCl2-catalyzed cyclotrimerization of 1,3-bis(4-cyanophenyl)imidazolium chloride and tricyanobenzene as an auxiliary monomer .

Mechano-Chromic and Mechano-Enhanced Electrogenerated Chemiluminescence

A compound named tetra [4- (4-cyanophenyl)phenyl]ethene (TCPPE) has been reported to display intense mechano-enhanced electrogenerated chemiluminescence (ECL). This property of TCPPE has been successfully applied as sensitive bi-functional mechanical force reporters in rewritable and optical-recording applications .

Organic Electronics

Triphenylamine/Tetraphenylethylene Substituted 4-Thieno[3,2-b]thiophen-3-ylbenzonitriles, which contain a 4-cyanophenyl group, have been synthesized and their optical and electrochemical properties have been studied. These compounds have been found to be suitable for organic light-emitting diode (OLED) applications. They exhibited mega Stokes shifts and showed positive solvatochromic behavior from blue to orange with increasing solvent polarity and dual emission both at solid-state and in solution .

Ionic Covalent Triazine Frameworks

A series of ionic covalent triazine frameworks (CTFs) bearing charged groups were designed and prepared through ZnCl2-catalyzed cyclotrimerization of 1,3-bis(4-cyanophenyl)imidazolium chloride and tricyanobenzene as an auxiliary monomer .

Porous Polyelectrolyte Frameworks

Porous polyelectrolyte frameworks have been synthesized using 1,1′-bis(4-cyanophenyl)-[4,4′-bipyridine]-1,1′-diium dichloride. These frameworks have been used in adsorption, separation, catalysis, sensing, ion conduction and biomedical applications .

Liquid Crystal Polymers

6-[4-(4´-cyanophenyl)phenoxy]hexyl methacrylate (CPPHMA) side chain liquid crystal homopolymer and its copolymers with either 4-benzoylphenyl methacrylate (BPMA) or methyl methacylate (MMA) and BPMA have been synthesized. These polymers have been used in the development of new high-k dielectric materials for organic field effect transistors (OFETs) .

Safety And Hazards

Propiedades

IUPAC Name |

1-(4-cyanophenyl)-N-methylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S/c1-11-14(12,13)7-9-4-2-8(6-10)3-5-9/h2-5,11H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSAYQWWKIGFZQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-cyanophenyl)-N-methylmethanesulfonamide | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.